

Check Availability & Pricing

# Mirtazapine N-oxide: A Certified Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Mirtazapine N-oxide |           |
| Cat. No.:            | B563661             | Get Quote |

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

#### 1. Introduction

Mirtazapine, an atypical tetracyclic antidepressant, is widely prescribed for the treatment of major depressive disorder. Its therapeutic action is primarily attributed to its antagonist activity at central presynaptic  $\alpha 2$ -adrenergic autoreceptors and heteroreceptors, which results in an increased release of norepinephrine and serotonin. The metabolism of mirtazapine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. One of these is **Mirtazapine N-oxide**.

Mirtazapine N-oxide is a key metabolite and a potential impurity in the synthesis of mirtazapine.[1][2] Therefore, the availability of a highly purified and well-characterized Mirtazapine N-oxide reference standard is crucial for the accurate identification, quantification, and quality control of mirtazapine in pharmaceutical formulations and biological matrices. This document provides detailed application notes and protocols for the use of Mirtazapine N-oxide as a reference standard in pharmaceutical analysis.

2. Physicochemical Properties of **Mirtazapine N-oxide** Reference Standard

A high-quality **Mirtazapine N-oxide** reference standard should be accompanied by a Certificate of Analysis (CoA) detailing its physicochemical properties.



| Property           | Specification                                                                           |
|--------------------|-----------------------------------------------------------------------------------------|
| Chemical Name      | 1,2,3,4,10,14b-Hexahydro-2-<br>methylpyrazino[2,1-a]pyrido[2,3-c]benzazepine<br>2-Oxide |
| CAS Number         | 155172-12-6[3]                                                                          |
| Molecular Formula  | C17H19N3O[3]                                                                            |
| Molecular Weight   | 281.35 g/mol [3]                                                                        |
| Appearance         | Pale Yellow Solid[3]                                                                    |
| Purity (by HPLC)   | ≥98%                                                                                    |
| Storage Conditions | 2-8°C, Hygroscopic, Store under Inert atmosphere, Refrigerator[3]                       |

#### 3. Mirtazapine Metabolism and the Role of Mirtazapine N-oxide

Mirtazapine undergoes extensive metabolism in the liver, primarily through demethylation, hydroxylation, and N-oxidation. The formation of **Mirtazapine N-oxide** is catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[4][5] Understanding this metabolic pathway is essential for interpreting pharmacokinetic studies and for identifying potential drug-drug interactions.



N-Desmethylmirtazapine

N-Oxidation

Mirtazapine

N-Oxidation

Mirtazapine N-oxide

CYP3A4

8-Hydroxylation

S-Hydroxymirtazapine

8-Hydroxymirtazapine

N-Demethylation

Click to download full resolution via product page

**Figure 1.** Metabolic pathway of Mirtazapine.

#### 4. Application: Stability-Indicating HPLC Method for Mirtazapine and its Impurities

The **Mirtazapine N-oxide** reference standard is essential for the development and validation of stability-indicating analytical methods for mirtazapine. Such methods are crucial for assessing the purity of the active pharmaceutical ingredient (API) and the stability of the drug product.

#### 4.1. Experimental Protocol: HPLC Method

CYP2D6

This protocol provides a general framework for the analysis of Mirtazapine and its impurities, including **Mirtazapine N-oxide**. Method optimization and validation are required for specific applications.



#### 4.1.1. Chromatographic Conditions

| Parameter            | Condition                                            |
|----------------------|------------------------------------------------------|
| Column               | C18, 4.6 x 250 mm, 5 µm                              |
| Mobile Phase         | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient             | Time (min)                                           |
| 0                    |                                                      |
| 20                   |                                                      |
| 25                   |                                                      |
| 26                   | _                                                    |
| 30                   |                                                      |
| Flow Rate            | 1.0 mL/min                                           |
| Column Temperature   | 30°C                                                 |
| Detection Wavelength | 290 nm                                               |
| Injection Volume     | 10 μL                                                |

#### 4.1.2. Preparation of Solutions

- Standard Stock Solution (Mirtazapine N-oxide): Accurately weigh and dissolve an appropriate amount of Mirtazapine N-oxide reference standard in methanol to obtain a concentration of 100 μg/mL.
- Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 1  $\mu g/mL$ .
- Sample Solution (for bulk drug): Accurately weigh and dissolve approximately 10 mg of mirtazapine bulk drug in 10 mL of methanol. Dilute 1 mL of this solution to 100 mL with the mobile phase.



Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Accurately
weigh a portion of the powder equivalent to 10 mg of mirtazapine and transfer to a 10 mL
volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and dilute to volume
with methanol. Centrifuge a portion of this solution and dilute 1 mL of the supernatant to 100
mL with the mobile phase.

#### 4.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[6][7] The following tables summarize typical validation parameters and acceptance criteria.

Table 1: System Suitability

| Parameter                                                     | Acceptance Criteria |
|---------------------------------------------------------------|---------------------|
| Tailing Factor (for Mirtazapine peak)                         | ≤ 2.0               |
| Theoretical Plates (for Mirtazapine peak)                     | ≥ 2000              |
| Relative Standard Deviation (RSD) of six replicate injections | ≤ 2.0%              |

Table 2: Method Validation Parameters



| Parameter                    | Typical Results                                                                                                                                   | Acceptance Criteria (as per ICH Q2(R1))                                                                                         |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Specificity                  | No interference observed at the retention time of Mirtazapine N-oxide from placebo or other known impurities.                                     | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity                    |                                                                                                                                                   |                                                                                                                                 |
| Range                        | 0.1 - 2.0 μg/mL                                                                                                                                   | -                                                                                                                               |
| Correlation Coefficient (r²) | > 0.999                                                                                                                                           | ≥ 0.99                                                                                                                          |
| Limit of Detection (LOD)     | ~0.03 μg/mL                                                                                                                                       | Signal-to-Noise ratio of 3:1                                                                                                    |
| Limit of Quantitation (LOQ)  | ~0.1 μg/mL                                                                                                                                        | Signal-to-Noise ratio of 10:1                                                                                                   |
| Accuracy (% Recovery)        | 98.0% - 102.0%                                                                                                                                    | Within 98.0% to 102.0% for drug substance and drug product.                                                                     |
| Precision (% RSD)            |                                                                                                                                                   |                                                                                                                                 |
| Repeatability (n=6)          | < 1.0%                                                                                                                                            | ≤ 2.0%                                                                                                                          |
| Intermediate Precision (n=6) | < 1.5%                                                                                                                                            | ≤ 2.0%                                                                                                                          |
| Robustness                   | No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated.   |

#### 4.3. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] Mirtazapine has been shown to degrade under acidic, basic, and oxidative conditions.[8] **Mirtazapine N-oxide** may be formed as a degradation product under oxidative stress.[9]



Table 3: Representative Results of Forced Degradation of Mirtazapine

| Stress Condition                              | Duration | Mirtazapine Assay<br>(%) | Mirtazapine N-<br>oxide (%<br>Degradation) |
|-----------------------------------------------|----------|--------------------------|--------------------------------------------|
| Acid Hydrolysis (0.1 N<br>HCl)                | 8 hours  | 85.2                     | Not Detected                               |
| Base Hydrolysis (0.1<br>N NaOH)               | 8 hours  | 90.5                     | Not Detected                               |
| Oxidative (3% H <sub>2</sub> O <sub>2</sub> ) | 24 hours | 82.1                     | 1.5                                        |
| Thermal (80°C)                                | 48 hours | 98.7                     | Not Detected                               |
| Photolytic (UV light)                         | 48 hours | 95.3                     | Not Detected                               |

Note: The above data is representative and will vary depending on the specific experimental conditions.

5. Protocol: Qualification of a Mirtazapine N-oxide Secondary Reference Standard

The qualification of a secondary reference standard against a primary (e.g., pharmacopeial) standard is a critical process in a GMP environment.[10][11][12]





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. ema.europa.eu [ema.europa.eu]

## Methodological & Application





- 2. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ECA Academy [gmp-compliance.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmtech.com [pharmtech.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Mirtazapine N-oxide: A Certified Reference Standard for Pharmaceutical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563661#mirtazapine-n-oxide-as-a-reference-standard-in-pharmaceutical-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com